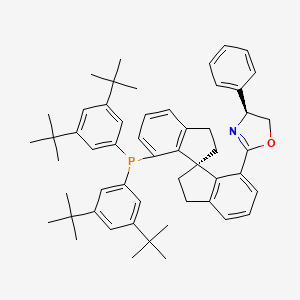
N,3-dimethylbutan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,3-dimethylbutan-2-amine hydrochloride” is a chemical compound with the molecular formula C6H16ClN and a molecular weight of 137.65 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “N,3-dimethylbutan-2-amine hydrochloride” consists of a butan-2-amine backbone with two methyl groups attached to the nitrogen atom and the third carbon atom .Chemical Reactions Analysis
Amines like “N,3-dimethylbutan-2-amine hydrochloride” can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable .Physical And Chemical Properties Analysis
“N,3-dimethylbutan-2-amine hydrochloride” is a powder with a molecular weight of 137.65 . The melting point ranges from 292-295°C .Applications De Recherche Scientifique
Carcinogenic Agent Evaluation
In 1968, Higgins et al. evaluated 3:2′-dimethyl-4-aminobiphenyl hydrochloride for its suitability as a carcinogenic agent in rats. The study concluded that it was unsuitable for this purpose, suggesting that future experiments should consider the free amine form and utilize radioactive tagging to determine carcinogenic metabolites (Higgins, T. P., Grossi, C., Conte, A., & Rousselot, L., 1968).
Synthesis of Novel Compounds
D'hooghe et al. (2009) demonstrated a one-pot synthesis method to produce novel 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water, highlighting an environmentally benign approach in chemical synthesis (D’hooghe, M., Van Driessche, B., & Kimpe, N., 2009).
Alcohol Amination
Pera‐Titus and Shi (2014) explored the catalytic amination of biomass-based alcohols for the production of amines. Their study focused on various processes such as hydroamination and reductive amination, critical in the chemical industry for producing agrochemicals, pharmaceuticals, and other products (Pera‐Titus, M., & Shi, F., 2014).
Nickel Complex Formation
Research by Csók et al. (2008) involved creating nickel complexes with a pincer-type bis(amino)amine ligand. This study demonstrated the potential for novel catalytic reactions, including the coupling of CH2Cl2 with alkyl Grignards (Csók, Z., Vechorkin, O., Harkins, S. B., Scopelliti, R., & Hu, X., 2008).
Preparation of Versatile Building Blocks
Liu et al. (2009) developed a novel method for preparing 1-substituted 2,2-dimethoxyethylamine hydrochlorides. Their approach included direct use of aqueous (MeO)2CHCHO for N,O-acetal preparation, highlighting its efficiency and wide substrate scopes (Liu, B., Su, D., Cheng, G., Liu, H., Wang, X., & Hu, Y., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N,3-dimethylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)6(3)7-4;/h5-7H,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSFIFPEPAHXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethylbutan-2-amine hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)





![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)



